![molecular formula C12H8N2O4 B1389180 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde CAS No. 1158693-83-4](/img/structure/B1389180.png)
4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde
Overview
Description
4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.21 g/mol . The compound is characterized by a melting point range of 128 - 130°C .
Molecular Structure Analysis
The InChI code for 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is 1S/C12H8N2O3/c15-8-9-3-5-10 (6-4-9)12-11 (14 (16)17)2-1-7-13-12/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde has a molecular weight of 228.21 g/mol and a melting point range of 128 - 130°C .Scientific Research Applications
Intermediate in Medicinal Products Synthesis
The nitropyridine component of this compound is a key intermediate in medicinal products . It’s used in the synthesis of various drugs and pharmaceuticals .
Preparation of Pyridine Derivatives
4-Nitropyridine, a part of the compound, can be an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
Microreaction Technology
The synthesis of nitropyridine involves highly exothermic reactions . Microreaction technology can be used to increase the process safety and efficiency of these reactions . This technology provides higher quality reactions due to efficient mixing and excellent heat absorption .
Continuous Flow System
The synthesis of 4-nitropyridine, a component of the compound, can be achieved using a continuous flow system . This system minimizes the accumulation of the highly energetic and potentially explosive nitration product, enabling the safe scale-up of 4-nitropyridine .
Nitration Reactions
The compound involves nitration reactions in its synthesis . These reactions are key steps in the production of many chemical compounds .
Safety and Hazards
The safety information available indicates that 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
properties
IUPAC Name |
4-(3-nitropyridin-2-yl)oxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-8-9-3-5-10(6-4-9)18-12-11(14(16)17)2-1-7-13-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUADYGMMIOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.